molecular formula C24H18F2N4OS B287204 {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether

{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether

Cat. No. B287204
M. Wt: 448.5 g/mol
InChI Key: IYLRUJZDTMEBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether, also known as FITM, is a small molecule compound that has been synthesized and studied extensively in recent years. FITM is a potent and selective inhibitor of the mitochondrial calcium uniporter (MCU), which plays a critical role in regulating calcium homeostasis in cells.

Mechanism of Action

{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether acts as a selective inhibitor of MCU, which is a transmembrane protein complex that mediates calcium uptake into the mitochondria. MCU is regulated by various factors, including calcium, magnesium, and pH. {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether binds to a specific site on MCU, blocking the calcium channel and preventing calcium uptake into the mitochondria. This leads to a decrease in mitochondrial calcium concentration, which can affect various cellular processes.
Biochemical and Physiological Effects:
The inhibition of MCU by {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether has been shown to have various biochemical and physiological effects. It can lead to a decrease in mitochondrial membrane potential, ATP production, and reactive oxygen species (ROS) generation. It can also affect mitochondrial morphology and dynamics, leading to changes in cell metabolism and signaling. {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether has been shown to induce cell death in cancer cells, and to protect against ischemia-reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether has several advantages as a tool compound for studying mitochondrial calcium signaling. It is highly selective for MCU, and does not affect other mitochondrial functions. It is also cell-permeable and can be used in live-cell imaging experiments. However, {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether has some limitations as well. It is relatively expensive and may not be readily available in some labs. It also has a short half-life in vivo, which may limit its use in animal studies.

Future Directions

There are several future directions for research on {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether and mitochondrial calcium signaling. One area of interest is the role of MCU in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of research is the development of more potent and selective MCU inhibitors, which could have therapeutic potential in various diseases. The use of {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether in combination with other compounds, such as antioxidants or chemotherapeutic agents, is also an area of interest. Finally, the development of new imaging techniques to study mitochondrial calcium signaling in vivo could provide new insights into the role of MCU in cellular physiology and disease.

Synthesis Methods

The synthesis of {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether was first reported by Hoffman et al. in 2014. The synthesis involves a series of steps, including the preparation of the starting materials, the formation of the triazole-thiadiazole ring system, and the coupling of the biphenyl-ethyl moiety. The final product is obtained as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether has been widely used as a tool compound to study the role of MCU in calcium signaling and cellular physiology. It has been shown to inhibit mitochondrial calcium uptake in a dose-dependent manner, without affecting other mitochondrial functions. {6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether has been used to investigate the role of MCU in various cellular processes, such as cell death, metabolism, and mitochondrial dynamics. It has also been used to study the effect of calcium signaling on cancer cell proliferation and migration.

properties

Product Name

{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether

Molecular Formula

C24H18F2N4OS

Molecular Weight

448.5 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-[1-(3-fluoro-4-phenylphenyl)ethyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H18F2N4OS/c1-15(17-7-12-20(21(26)13-17)16-5-3-2-4-6-16)23-29-30-22(27-28-24(30)32-23)14-31-19-10-8-18(25)9-11-19/h2-13,15H,14H2,1H3

InChI Key

IYLRUJZDTMEBNN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)F

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)F

Origin of Product

United States

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